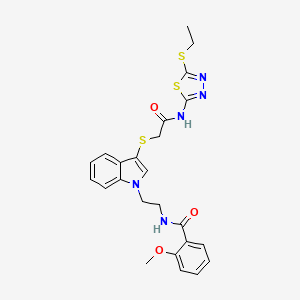
N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H25N5O3S3 and its molecular weight is 527.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Activities
Antimicrobial Activity : Compounds containing 1,3,4-thiadiazole, like the one , have been studied for their antimicrobial properties. They show promise as antibacterial and antifungal agents due to their diverse biological activities (Ameen & Qasir, 2017).
Anticonvulsant Properties : Researchers have explored the anticonvulsant potential of 1,3,4-thiadiazole derivatives. These compounds have demonstrated significant activity in seizure models, suggesting their usefulness in developing new anticonvulsant drugs (Sych et al., 2018).
Cancer Treatment Applications : Studies on 1,3,4-thiadiazole derivatives have shown promising results in cancer treatment. They have been found to possess cytotoxic properties against various cancer cell lines, suggesting their potential role in chemotherapy (Almasirad et al., 2016).
Photodynamic Therapy for Cancer : Certain derivatives, like those involving zinc phthalocyanine, have been investigated for their effectiveness in photodynamic therapy, a treatment modality for cancer. These compounds have shown high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Properties : Research has also highlighted the effectiveness of 1,3,4-thiadiazole derivatives in combating bacterial and fungal infections. These compounds exhibit strong antimicrobial activity, providing a basis for developing new antimicrobial agents (Gür et al., 2020).
DNA Protective Ability : Some 1,3,4-thiadiazole derivatives have been found to possess DNA protective capabilities. This property is significant in the context of protecting cellular DNA from oxidative damage (Gür et al., 2020).
Anti-inflammatory Applications : These compounds have been evaluated for their potential anti-inflammatory properties. Certain derivatives have shown significant activity in reducing inflammation, which could be beneficial in treating various inflammatory conditions (Bhati & Kumar, 2008).
Anticancer Activity : The anticancer potential of 1,3,4-thiadiazole derivatives is an area of active research. Some derivatives have exhibited the ability to inhibit the growth of cancer cells, indicating their potential in cancer therapy (Çevik et al., 2020).
Propiedades
IUPAC Name |
N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S3/c1-3-33-24-28-27-23(35-24)26-21(30)15-34-20-14-29(18-10-6-4-8-16(18)20)13-12-25-22(31)17-9-5-7-11-19(17)32-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,31)(H,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFBXCCMMUVLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


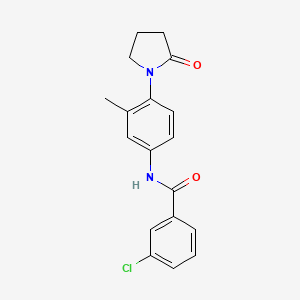

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2372661.png)
![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)
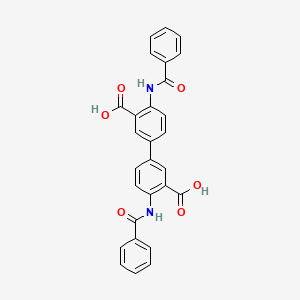
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)
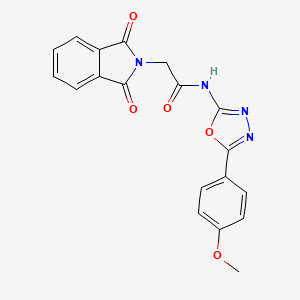

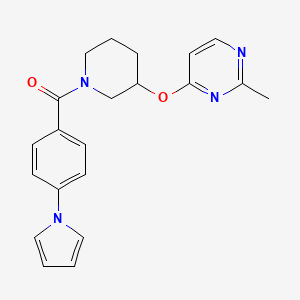
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)